2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound is characterized by a unique oxane ring structure, which contributes to its potential utility in various chemical applications. It typically appears as a clear liquid and is used primarily in research settings due to its interesting structural features and potential biological activities.
The chemical behavior of 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol can be explored through various reactions typical of alcohols and ethers. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating complex molecules.
The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol can be achieved through several methods:
These methods are crucial for producing this compound in sufficient quantities for various experimental uses .
2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol has several potential applications:
Several compounds share structural similarities with 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-2-(2-methylpropyl)oxan-4-ol | C10H20O2 | Contains a different alkyl group on the oxane ring. |
| 1-Octanol | C8H18O | A straight-chain alcohol with distinct properties. |
| 3-Methylcyclohexanol | C7H14O | A cyclic alcohol differing in ring structure. |
| 3-Hydroxybutyric acid | C4H8O3 | A short-chain hydroxy acid with different reactivity. |
Each of these compounds exhibits unique properties that differentiate them from 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol while sharing some structural characteristics. The presence of different functional groups and chain lengths influences their chemical behavior and potential applications.
The systematic IUPAC name for this compound is 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol, reflecting its tetrahydropyran backbone (oxane), hydroxyl group at position 4, and substituents at positions 2 and 4. The numbering begins at the oxygen atom in the oxane ring, with the hydroxyl group and 4-methylphenyl group both occupying position 4. Common synonyms include 4-(4-methylphenyl)oxan-4-ol and 2,2-dimethyl-4-p-tolyltetrahydropyran-4-ol. These names emphasize the compound’s phenolic and cyclic ether characteristics.
The molecular formula of 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol is C₁₄H₂₀O₂, derived from its oxane core (C₅H₁₀O), two methyl groups at position 2 (C₂H₆), and a 4-methylphenyl group at position 4 (C₇H₇). The structural formula (Fig. 1) features:
O | C(CH₃)₂ | C(OH)(C₆H₄CH₃) Fig. 1: Simplified structural representation of 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.26 g/mol |
| CAS Registry Number | Not assigned |
| PubChem CID | Not assigned |